

"application of Methyl 1,3-dimethylpyrrolidine-3-carboxylate in agrochemical synthesis"

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Compound of Interest

Compound Name: Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Cat. No.: B175068

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Application of Pyrrolidine Carboxylate Scaffolds in Agrochemical Synthesis

Introduction

The pyrrolidine ring is a versatile scaffold that has garnered significant attention in the field of medicinal chemistry and, increasingly, in the discovery of novel agrochemicals. Its unique three-dimensional structure and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for the design of new active ingredients. While the specific application of **Methyl 1,3-dimethylpyrrolidine-3-carboxylate** in agrochemical synthesis is not extensively documented in publicly available literature, the broader class of pyrrolidine carboxylate derivatives and related pyrrolidinone structures has shown considerable promise in the development of new herbicides, fungicides, and insecticides. This document provides an overview of the current research, synthetic methodologies, and potential applications of these compounds in agriculture.

The core structure of pyrrolidine offers several advantages for agrochemical design, including metabolic stability and the potential for chiral modifications to optimize biological activity and selectivity. Researchers have explored various derivatives, incorporating the pyrrolidine moiety into larger molecules to target specific biological pathways in weeds, fungi, and insects.

Applications in Herbicide Development

Recent studies have highlighted the potential of pyrrolidine-containing compounds as potent herbicides. These molecules often act by inhibiting key enzymes in plant metabolic pathways.

Pyrrolidinone-based Herbicides

A notable class of herbicidal compounds is based on the pyrrolidinone structure. For instance, a series of pyrrolidinone-containing 2-phenylpyridine derivatives have been synthesized and evaluated as novel inhibitors of protoporphyrinogen IX oxidase (PPO). PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants, and its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death. Several of these compounds have demonstrated significant pre- and post-emergence herbicidal activity against a range of broadleaf and grass weeds.^[1]

Furthermore, certain 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones have been prepared and shown to possess high herbicidal activity against both dicotyledonous and monocotyledonous plants.^[2] These findings underscore the utility of the pyrrolidinone scaffold in designing new herbicidal agents. Patents have also been filed for the use of various pyrrolidinones as herbicides, indicating commercial interest in this class of compounds.^[3]

Quantitative Data on Herbicidal Activity

The following table summarizes the herbicidal activity of selected pyrrolidinone derivatives against various weed species.

Compound Class	Target Weeds	Application Rate	Inhibition Rate (%)	Reference
Pyrrolidinone-containing 2-phenylpyridines	Echinochloa crus-galli, Digitaria sanguinalis, Lolium perenne	150 g ai/ha	60 - 90	[1]
1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones	Annual dicotyledonous and monocotyledonous plants	Not specified	High activity	[2]
Pyrrolidine-2,4-diones with phenoxyethyl moiety	Echinochloa crus-galli, Brassica campestris	100 µg/mL	65.6 - 84.0 (root inhibition)	[4][5]

Applications in Fungicide Development

The pyrrolidine scaffold is also a promising framework for the development of novel fungicides.

Pyrrolidine-2,4-dione Derivatives as Antifungal Agents

Research has demonstrated that pyrrolidine-2,4-dione derivatives exhibit significant antifungal activity against a variety of plant pathogens. For example, novel pyrrolidine-2,4-diones containing both hydrazine and diphenyl ether pharmacophores have been synthesized and shown to be effective against *Rhizoctonia solani*, *Botrytis cinerea*, and *Fusarium graminearum*. One particular compound from this series exhibited an EC₅₀ value of 0.39 µg/mL against *R. solani*, which was superior to the commercial fungicide boscalid.[6]

Other Pyrrolidine-based Antifungal Compounds

The broader exploration of pyrrolidine derivatives has yielded compounds with potent antifungal properties. For instance, spirooxindole-pyrrolidine heterocyclic hybrids have

demonstrated strong activity against fungal pathogens like *Candida albicans*, suggesting their potential for broader applications, including in agriculture.[7] Additionally, metal complexes of pyrrolidone thiosemicarbazone have shown significant antifungal activity.[8][9]

Quantitative Data on Antifungal Activity

The table below presents the antifungal activity of representative pyrrolidine derivatives.

Compound Class	Fungal Pathogen	EC50 / Activity	Reference
Pyrrolidine-2,4-diones with hydrazine and diphenyl ether moieties	<i>Rhizoctonia solani</i>	0.39 µg/mL	[6]
Spirooxindole-pyrrolidine hybrids	<i>Candida albicans</i>	Potent activity, reduced hyphal and biofilm formation	[7]
Cu(II) complex of pyrrolidone thiosemicarbazone	<i>Aspergillus niger</i> , <i>Candida albicans</i>	Significant activity	[8][9]

Potential as Insecticides

The pyrrolidine ring is a core component of several naturally occurring alkaloids with known insecticidal properties, suggesting its potential in the development of bio-inspired insecticides.

Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a group of natural products found in various plant species that serve as a defense mechanism against herbivores.[10][11] These compounds, which feature a bicyclic structure containing a pyrrolidine ring, have been shown to be toxic and act as feeding deterrents to a range of insect pests.[12][13] The insecticidal activity of these natural compounds provides a blueprint for the design of synthetic analogues with improved properties for pest management. Alkaloids from the Solanaceae family, which include pyrrolidine-containing structures, have also demonstrated insecticidal effects.[14]

Experimental Protocols: General Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

While a specific protocol for **Methyl 1,3-dimethylpyrrolidine-3-carboxylate** is not available, a general and hypothetical synthetic approach can be outlined based on established methods for creating substituted pyrrolidine-3-carboxylic acids. These derivatives are valuable intermediates for generating diverse libraries of compounds for agrochemical screening.[\[15\]](#)
[\[16\]](#)[\[17\]](#)

Protocol: Asymmetric Michael Addition for the Synthesis of a Pyrrolidine-3-Carboxylate Precursor

This protocol describes a key step in the synthesis of a chiral pyrrolidine-3-carboxylate scaffold.

Materials:

- 4-Oxo-enoate (e.g., methyl 2-oxo-4-phenylbut-3-enoate)
- Nitroalkane (e.g., nitromethane)
- Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)
- Anhydrous solvent (e.g., toluene)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

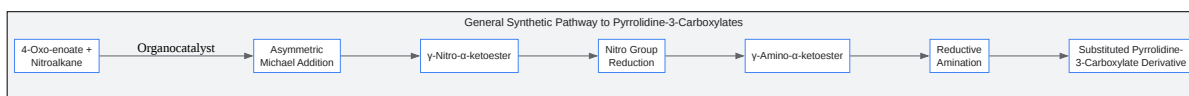
- To a dry reaction flask under an inert atmosphere, add the 4-oxo-enoate (1.0 mmol) and the organocatalyst (0.1 mmol).
- Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
- Cool the reaction mixture to 0 °C.
- Add the nitroalkane (1.2 mmol) dropwise to the cooled solution.
- Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the Michael adduct.

Subsequent Steps: The resulting nitro-ketoester can be further elaborated to the desired pyrrolidine-3-carboxylate through a series of reactions including reduction of the nitro group to an amine, reductive amination to form the pyrrolidine ring, and subsequent functional group manipulations.

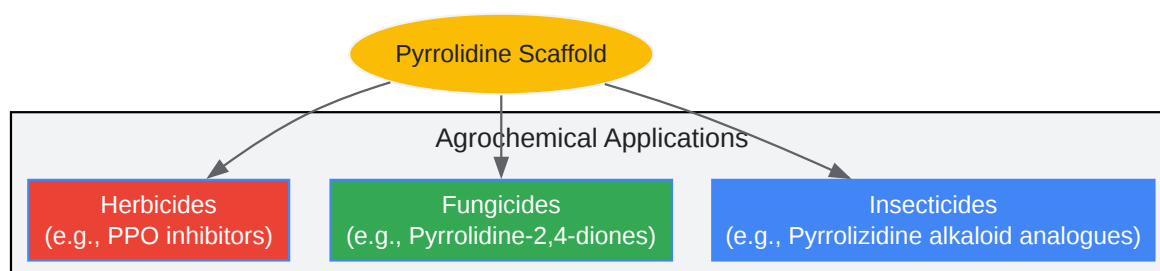
Visualizations

Below are diagrams illustrating the synthetic pathways and applications of pyrrolidine derivatives in agrochemicals.



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Caption: General synthetic route to pyrrolidine-3-carboxylate derivatives.



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Caption: Agrochemical applications of the pyrrolidine scaffold.

Conclusion

The pyrrolidine core is a valuable structural motif in the design and synthesis of novel agrochemicals. Although specific data on **Methyl 1,3-dimethylpyrrolidine-3-carboxylate** is scarce, the broader family of pyrrolidine derivatives has demonstrated significant potential, leading to the development of new herbicidal and fungicidal candidates. The synthetic versatility of this scaffold allows for the creation of large and diverse chemical libraries, which, when coupled with modern high-throughput screening methods, will likely lead to the discovery of the next generation of crop protection agents. Further research into the structure-activity relationships of these compounds will be crucial for optimizing their efficacy, selectivity, and environmental profile.

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